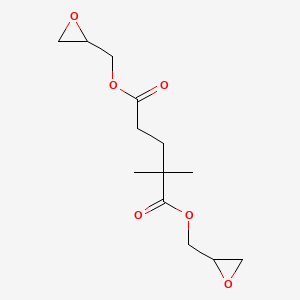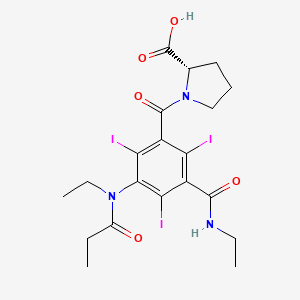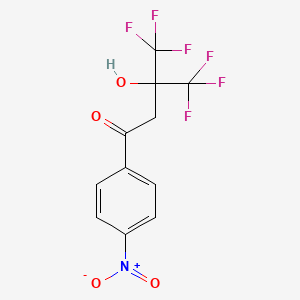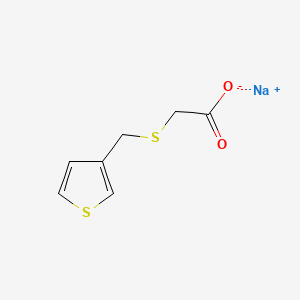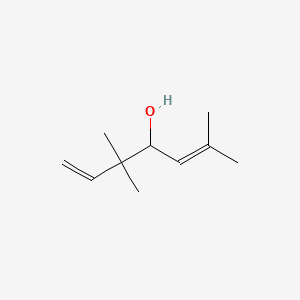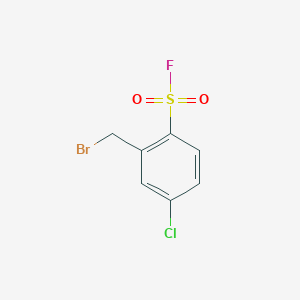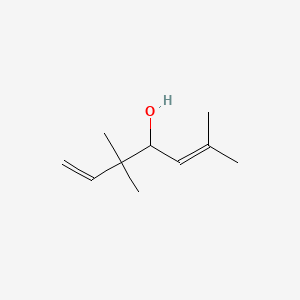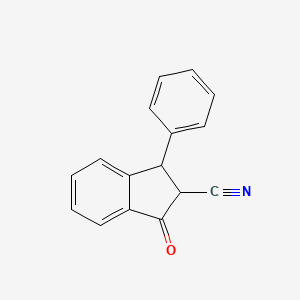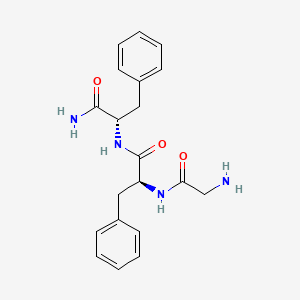
Glycyl-L-phenylalanyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-phenylalanyl-L-phenylalaninamide is a tripeptide compound composed of glycine, L-phenylalanine, and L-phenylalaninamide. It is a derivative of the naturally occurring amino acids and is known for its role in various biochemical processes. The compound has a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Glycyl-L-phenylalanyl-L-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of L-phenylalaninamide.
Cleavage: The completed peptide is cleaved from the resin support and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
Glycyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of new peptide derivatives.
科学的研究の応用
Glycyl-L-phenylalanyl-L-phenylalaninamide has various applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Glycyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
類似化合物との比較
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and L-phenylalanine.
L-phenylalanyl-L-phenylalanine: A dipeptide composed of two L-phenylalanine residues.
Glycyl-L-alanyl-L-phenylalanine: A tripeptide composed of glycine, L-alanine, and L-phenylalanine.
Uniqueness
Glycyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it valuable for research and industrial applications .
特性
CAS番号 |
34367-79-8 |
|---|---|
分子式 |
C20H24N4O3 |
分子量 |
368.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H24N4O3/c21-13-18(25)23-17(12-15-9-5-2-6-10-15)20(27)24-16(19(22)26)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13,21H2,(H2,22,26)(H,23,25)(H,24,27)/t16-,17-/m0/s1 |
InChIキー |
FGCIXAIKBNQNPD-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


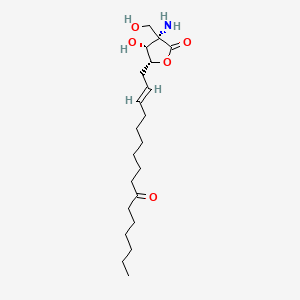
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

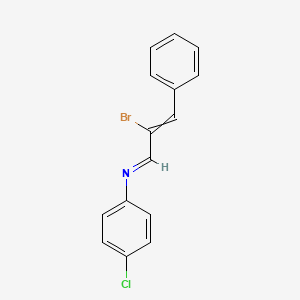
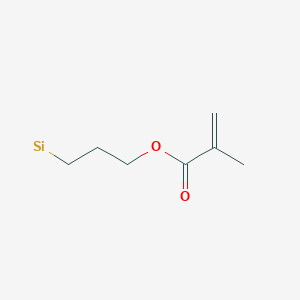
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
